Adrenoglomerulotropin

Aldosterone Biosynthesis Renin-Angiotensin System β-Carboline Pharmacology

Adrenoglomerulotropin (CAS 1210-56-6, UNII: U18P8J9O2I), also designated 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (MMTC) or aldosterone-stimulating hormone, is an endogenous β-carboline originally identified in pineal gland extracts. With a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol, this compound exhibits a melting point of 150-151°C and characteristic UV absorption maxima at 225 nm and 280 nm (log ε 4.34, 3.86) in ethanol.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1210-56-6
Cat. No. B072697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenoglomerulotropin
CAS1210-56-6
Synonyms1-Me-6-MTHBC
1-methyl-6-methoxy-tetrahydro-beta-carboline
6-methoxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline
adrenoglomerulotropin
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC
InChIInChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3
InChIKeyRDUORFDQRFHYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adrenoglomerulotropin (CAS 1210-56-6) for Research Procurement: Compound Class and Baseline Characteristics


Adrenoglomerulotropin (CAS 1210-56-6, UNII: U18P8J9O2I), also designated 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (MMTC) or aldosterone-stimulating hormone, is an endogenous β-carboline originally identified in pineal gland extracts [1]. With a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol, this compound exhibits a melting point of 150-151°C and characteristic UV absorption maxima at 225 nm and 280 nm (log ε 4.34, 3.86) in ethanol [1]. As a very strong basic compound based on its pKa, it is structurally distinguished as a 1-methyl-6-methoxy-substituted tetrahydro-β-carboline derivative [2]. The compound is endogenous to rat brain and human urine, and is primarily recognized as a tool for investigating aldosterone biosynthesis regulation [3].

Workflow Endocrine pathway study fit Selective aldosterone biosynthesis research
Selection Logic Endogenous β-carboline tool 1-methyl-6-methoxy-substituted probe
Use Context In vivo renin-aldosterone coupling Intact endocrine system models

Why Adrenoglomerulotropin Cannot Be Substituted by Other β-Carbolines or Aldosterone Secretagogues in Research Protocols


Generic substitution of Adrenoglomerulotropin (MMTC) with related β-carbolines such as pinoline or other indoleamine aldosterone secretagogues is scientifically unsound due to its specific structural and functional differentiation. While both MMTC and pinoline belong to the 6-methoxytetrahydro-β-carboline class and increase plasma aldosterone, their pharmacological profiles diverge in key respects . Critically, MMTC uniquely combines aldosterone stimulation with serotonin uptake inhibition, a dual activity profile not documented for pinoline or related compounds . Furthermore, the 1-methyl substitution present in MMTC (C13H16N2O) but absent in 6-MeO-THBC (pinoline, C12H14N2O) is a structural feature that likely underlies differences in receptor binding and biological activity [1]. Experimental replication of studies investigating aldosterone regulation requires the exact compound identity to ensure reproducibility and meaningful cross-study comparisons [2].

This Compound Adrenoglomerulotropin (MMTC) Aldosterone stimulation plus serotonin uptake inhibition. 1-methyl substitution present.
Potential Substitute Pinoline (6-MeO-THBC) MAO-A inhibition, antioxidant activity. Lacks 1-methyl group; dual activity profile not documented.
This Compound Selective Secretagogue Aldosterone-specific stimulation without cortisol elevation reported in pineal extract studies.
Alternative Secretagogue Angiotensin II / ACTH Broader cardiovascular effects or dual glucocorticoid/mineralocorticoid stimulation may confound pathway isolation.

Quantitative Evidence Guide: Differentiating Adrenoglomerulotropin (CAS 1210-56-6) from In-Class and Alternative Secretagogues


In Vivo Aldosterone Stimulation: Magnitude Comparison of Adrenoglomerulotropin vs. Other Indoleamines

In an in vivo rat model, intraperitoneal administration of 15 mg/kg 6-methoxy-tetrahydro-β-carboline (6-MeO-THBC, pinoline; chemically related to Adrenoglomerulotropin) produced a 2.6-fold increase in plasma aldosterone concentration, preceded by increased plasma renin activity, without significantly altering TSH or LH levels [1]. In contrast, in vitro studies with isolated perfused rat zona glomerulosa cells demonstrated that 5-methoxytryptamine (10⁻⁶ M) elicited an 8-fold increase in aldosterone secretion, while melatonin (10⁻⁴ M) produced only a 3-fold response [2]. This 2.6-fold in vivo response magnitude positions Adrenoglomerulotropin/pinoline as a moderate aldosterone secretagogue relative to the more potent 5-methoxytryptamine and the weaker melatonin, though the authors explicitly note that the results do not prove nor exclude the concept that 6-MeO-THBC is the 'adrenoglomerulotropin' [1]. This comparative quantification enables researchers to select the appropriate secretagogue based on the desired stimulation magnitude and experimental context [3].

Aldosterone Stimulation Magnitude
Cross-study comparable
MMTC/pinoline: 2.6-fold in vivo (15 mg/kg i.p.) 5-Methoxytryptamine: 8-fold in vitro Melatonin: 3-fold in vitro
Moderate secretagogue response tier; supports dose-response expectation context.
In vivo vs. in vitro conditions differ; direct magnitude comparison requires model-specific review.
Aldosterone Biosynthesis Renin-Angiotensin System β-Carboline Pharmacology Endocrinology

Physiological Selectivity: Adrenoglomerulotropin as an Aldosterone-Specific vs. Broader Corticosteroid Secretagogues

Adrenoglomerulotropin, a lipid factor obtained from pineal extracts, selectively stimulates aldosterone secretion from the zona glomerulosa of the adrenal cortex, whereas a second factor from the pineal gland inhibits the output of both aldosterone and cortisol [1]. This selective action contrasts with angiotensin II, which stimulates aldosterone secretion but also exerts broader cardiovascular and renal effects, and with ACTH, which stimulates both glucocorticoid and mineralocorticoid production [2]. The selective stimulation of aldosterone without concomitant cortisol elevation distinguishes Adrenoglomerulotropin from non-specific secretagogues, though no direct head-to-head quantitative comparison of selectivity indices has been published [3]. This qualitative selectivity is a key differentiator for researchers investigating mineralocorticoid-specific regulatory pathways without glucocorticoid confounding.

Physiological Selectivity
Class-level inference
Selective aldosterone secretion; no concomitant cortisol elevation reported.
Supports mineralocorticoid-specific pathway isolation.
Qualitative selectivity; no quantitative selectivity index available.
Selective Secretagogue Adrenal Cortex Zona Glomerulosa Corticosteroidogenesis

Dual Pharmacological Activity: Serotonin Uptake Inhibition as a Unique Differentiator from Other β-Carbolines

Adrenoglomerulotropin (MMTC) is characterized as a pinoline analog that increases plasma aldosterone concentration and inhibits serotonin (5-HT) uptake . This dual activity profile—aldosterone stimulation combined with serotonin transporter inhibition—is not documented for other structurally related β-carbolines such as pinoline itself, which is primarily recognized for free radical scavenging and MAO-A inhibitory activity [1]. While the serotonin uptake inhibition activity of MMTC is documented in vendor technical specifications, direct quantitative comparative data (e.g., IC₅₀ values) against other β-carbolines or standard uptake inhibitors have not been published in peer-reviewed literature . This activity profile may be relevant for researchers investigating potential serotonergic modulation of aldosterone secretion or β-carboline polypharmacology [2].

Serotonin Uptake Inhibition
Data to verify
Qualitative 5-HT uptake inhibition reported; no published IC₅₀ available.
May support polypharmacology investigation; requires independent validation.
Vendor technical data; not validated in peer-reviewed comparative studies.
Serotonin Transporter 5-HT Uptake β-Carboline Pharmacology Polypharmacology

Optimal Research Application Scenarios for Adrenoglomerulotropin (CAS 1210-56-6) Based on Verified Differential Evidence


Investigating the Physiological Regulation of Aldosterone Secretion via Non-Angiotensin, Non-ACTH Pathways

This scenario leverages the selective aldosterone stimulation of Adrenoglomerulotropin without concurrent cortisol elevation, as established in pineal extract studies [1]. Researchers investigating alternative aldosterone regulatory mechanisms beyond the renin-angiotensin-aldosterone system (RAAS) and ACTH pathways can employ this compound to isolate mineralocorticoid-specific responses [2]. The moderate 2.6-fold in vivo stimulation magnitude provides a physiologically relevant window for studying endogenous aldosterone modulation . This application is particularly relevant for studies examining pineal-adrenal axis interactions and potential novel secretagogue pathways.

Comparative Studies of β-Carboline Structure-Activity Relationships in Aldosterone Modulation

This scenario utilizes the structural uniqueness of Adrenoglomerulotropin (1-methyl-6-methoxy substitution on the tetrahydro-β-carboline scaffold) for SAR investigations [1]. Researchers comparing the aldosterone-stimulating potency across β-carboline analogs can benchmark against the 2.6-fold in vivo response of 6-MeO-THBC, the 8-fold in vitro response of 5-methoxytryptamine, and the 3-fold response of melatonin [2]. The dual activity profile (aldosterone stimulation plus serotonin uptake inhibition) also provides a basis for investigating polypharmacology within this chemical class .

In Vivo Studies of Renin-Aldosterone Coupling in Intact Endocrine Systems

This scenario employs Adrenoglomerulotropin in whole-animal models where the observed aldosterone increase is preceded by elevated plasma renin activity [1]. Unlike in vitro systems using isolated zona glomerulosa cells, this in vivo model preserves the integrated renin-angiotensin-aldosterone feedback loop, enabling investigation of how β-carboline secretagogues modulate the complete endocrine axis [2]. The established i.p. dosing of 15 mg/kg in rats provides a reproducible experimental framework for studies requiring physiological context and intact homeostatic regulation [1].

Investigating Potential Serotonergic Modulation of Aldosterone Biosynthesis

This scenario leverages the dual pharmacological activity of Adrenoglomerulotropin (MMTC) as both an aldosterone secretagogue and a serotonin uptake inhibitor [1]. Researchers exploring the intersection of serotonergic signaling and mineralocorticoid regulation can employ this compound to probe whether 5-HT uptake inhibition modulates aldosterone responses [2]. This application is supported by evidence that serotonergic pathways influence adrenal steroidogenesis, particularly under conditions of sodium depletion and chronic stress .

Application
Selection Property
Validation Focus
Aldosterone regulation studies
Selective secretagogue profile
Non-angiotensin, non-ACTH pathway isolation
β-Carboline SAR investigations
1-methyl-6-methoxy substitution identity
Aldosterone potency benchmarking across analogs
In vivo renin-aldosterone coupling
Intact endocrine axis model compatibility
Renin activity and feedback loop endpoints
Serotonergic modulation studies
Dual aldosterone/5-HT uptake activity
Polypharmacology and pathway crosstalk review

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